(S)-ethyl 4-oxoazetidine-2-carboxylate
Description
(S)-Ethyl 4-oxoazetidine-2-carboxylate is a chiral β-lactam derivative characterized by a four-membered azetidine ring containing a ketone group at the 4-position and an ethyl ester moiety at the 2-position. This compound belongs to a class of strained heterocycles with significant interest in medicinal chemistry due to their role as precursors for antibiotics and protease inhibitors. The (S)-configuration at the 2-position is critical for stereoselective interactions in biological systems, influencing binding affinity and metabolic stability .
Properties
CAS No. |
106863-94-9 |
|---|---|
Molecular Formula |
C6H9NO3 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
ethyl (2S)-4-oxoazetidine-2-carboxylate |
InChI |
InChI=1S/C6H9NO3/c1-2-10-6(9)4-3-5(8)7-4/h4H,2-3H2,1H3,(H,7,8)/t4-/m0/s1 |
InChI Key |
KADNUXXOMWGVIL-BYPYZUCNSA-N |
SMILES |
CCOC(=O)C1CC(=O)N1 |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC(=O)N1 |
Canonical SMILES |
CCOC(=O)C1CC(=O)N1 |
Synonyms |
2-Azetidinecarboxylicacid,4-oxo-,ethylester,(S)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Ester Group Variations
(a) (S)-Benzyl 4-Oxoazetidine-2-Carboxylate (CAS 72776-05-7)
- Molecular formula: C₁₁H₁₁NO₃.
- Molecular weight : 205.21 g/mol .
- Storage conditions require refrigeration (2–8°C) due to higher steric hindrance and sensitivity to hydrolysis .
(b) Methyl (2S)-4-Oxoazetidine-2-Carboxylate
Substituent Modifications on the Azetidine Ring
(a) Ethyl trans-3-Ethyl-1-(4-Methoxyphenyl)-4-Oxoazetidine-2-Carboxylate
- Molecular formula: C₁₅H₁₉NO₄.
- Synthesis : Catalytic asymmetric method using tetraphenylphosphonium fluoride, yielding 84% with trans/cis = 38:1 .
- Key spectral data :
- Functional impact : The 4-methoxyphenyl substituent enhances π-π stacking interactions, useful in receptor targeting .
(b) Ethyl trans-1-(4-Methoxyphenyl)-3-Methyl-4-Oxoazetidine-2-Carboxylate
Physicochemical and Spectral Properties
- Notes: The ethyl ester’s ¹H NMR signals (δ 4.39, 1.28) are consistent across analogs . Collision cross-section (CCS) values predict benzyl analogs have similar sizes to ethyl derivatives despite higher MW .
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